1-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core linked to a pyrrolidin-3-yl group substituted with a 2,5-dimethylfuran-3-carbonyl moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles with high efficiency (>95% conversion) under mild conditions .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-7-12(10(2)19-9)13(18)16-5-3-11(8-16)17-6-4-14-15-17/h4,6-7,11H,3,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSRHXQKKASJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties. The incorporation of the 2,5-dimethylfuran moiety and pyrrolidine enhances its structural complexity and may contribute to its biological efficacy.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with triazole and pyrrolidine structures often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant activity against various bacterial strains and fungi. A comparative study of triazole compounds indicated that those with additional functional groups displayed enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively investigated. For instance, a series of triazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that the presence of the triazole ring significantly increased the cytotoxicity compared to control compounds . Specifically, compounds with pyrrolidine moieties showed promising results in inducing apoptosis in cancer cells through caspase activation pathways.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound may interact with cellular receptors involved in signal transduction pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various triazole derivatives including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 8 | E. coli |
| Triazole B | 16 | S. aureus |
| Test Compound | 4 | Candida albicans |
This study highlighted that the test compound exhibited superior antimicrobial activity compared to other derivatives .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested against human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 50 |
| 50 | 30 |
The IC50 value was calculated to be approximately 25 µM, indicating significant potential for further development as an anticancer agent .
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form quinones, reduction of nitro groups to amines, and nucleophilic aromatic substitutions.
Biology
Research has indicated that 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol exhibits potential biological activities. Studies have investigated its antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro evaluations have shown varying degrees of effectiveness against different bacterial strains, suggesting structure-activity relationships that could inform future research.
- Anticancer Activity : Modifications in the chlorophenyl group have been shown to significantly influence anticancer efficacy in synthesized derivatives.
Medicine
The compound is being explored for its therapeutic effects in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are pivotal in disease pathways.
Anticancer Studies
A notable study synthesized various derivatives of 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol and evaluated their anticancer efficacy. Results indicated that specific modifications enhanced activity against cancer cell lines, highlighting the importance of structural variations.
Antimicrobial Evaluations
In another investigation, compounds with similar structures were tested for antimicrobial effectiveness. The findings suggested that certain structural features correlate with increased activity against pathogenic bacteria.
Mechanistic Insights
Molecular docking studies have provided insights into how 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol interacts with target proteins. For instance, it was found to form hydrogen bonds with specific amino acids in target enzymes, indicating potential pathways for therapeutic intervention.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2,5-dimethylfuran group distinguishes it from the furan-3-carbonyl in and the acetyl group in . Methylation may reduce oxidation susceptibility compared to unsubstituted furans.
- Synthetic Flexibility : All analogs utilize CuAAC, but post-functionalization (e.g., acylation in ) or tailored alkyne/azide precursors (e.g., cyclopropylmethoxy in ) enable structural diversification.
Physicochemical Properties
Key Observations :
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 50–80°C | Higher temperatures accelerate cycloaddition but may degrade sensitive groups. |
| Catalyst Loading | 5–10 mol% Cu(I) | Excess catalyst can reduce purity. |
| Solvent System | THF/H₂O (1:1) or DMF | Affects solubility and reaction rate. |
Advanced: How can structural modifications to the triazole or pyrrolidine moieties influence bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
- Triazole substitution : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance metabolic stability but may reduce solubility .
- Pyrrolidine functionalization : Introducing bulky groups (e.g., 2,5-dimethylfuran) increases steric hindrance, potentially improving target selectivity .
- Furan-carbonyl linker : Modulating the carbonyl group’s electronic properties (e.g., replacing with thiocarbonyl) alters binding affinity to enzymes like enoyl-ACP reductase .
Q. Methodological Approach :
Synthesize derivatives via CuAAC or amidation .
Characterize using HPLC and HRMS to confirm purity (>95%) .
Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ measurements) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and pyrrolidine substitution .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₆N₄O₂) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential?
Q. Experimental Workflow :
Target Identification : Use molecular docking to predict interactions with enzymes (e.g., enoyl-ACP reductase) .
In Vitro Assays :
- Measure IC₅₀ values in kinetic assays with purified enzymes .
- Evaluate cytotoxicity in cell lines (e.g., HEK293) via MTT assays.
In Silico Studies : Perform MD simulations to assess binding stability over 100-ns trajectories .
Data Interpretation : Correlate substituent effects (e.g., triazole methylation) with activity trends.
Basic: What are the stability challenges for this compound, and how can they be mitigated?
- Hygroscopicity : The pyrrolidine-triazole core may absorb moisture, requiring storage under inert gas .
- Photodegradation : Furan derivatives are light-sensitive; use amber vials and avoid UV exposure .
- Solution Stability : Store in anhydrous DMSO at -20°C to prevent hydrolysis .
Advanced: How can conflicting data on synthetic yields or bioactivity be resolved?
Case Study : Discrepancies in cycloaddition yields (60% vs. 95%) may arise from:
- Catalyst Purity : Commercial Cu(I) sources vary in activity; recrystallize catalysts pre-use .
- Azide Quality : Trace moisture in azides reduces reactivity; dry via molecular sieves .
- Reaction Monitoring : Use TLC or inline IR to detect intermediates and optimize timing .
Resolution Strategy : Replicate conditions from independent sources (e.g., Meldal vs. Sharpless protocols) and validate with HRMS .
Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
